![molecular formula C22H17NO5 B2751602 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 2097914-01-5](/img/structure/B2751602.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide, also known as FPHC, is a compound that belongs to the class of chromene derivatives. It has shown potential in various scientific research applications, including its use as a drug candidate for the treatment of cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives, including the compound , have been recognized for their significant antibacterial properties . They are particularly effective against both gram-positive and gram-negative bacteria, making them valuable in the development of new antimicrobial agents. The inclusion of the furan nucleus in drug design is a key synthetic strategy in medicinal chemistry due to its therapeutic efficacy .
Cancer Research
In cancer research, furan derivatives have shown promise due to their cytotoxic effects on various cancer cell lines. For instance, certain analogues have been found to induce cell cycle arrest in colorectal cancer cells through the activation of p53–p21 pathways, suggesting potential as anti-tumor agents .
Herbicidal Applications
The compound has potential use in agriculture as a herbicide. Studies indicate that the introduction of certain functional groups to the phenyl ring can significantly improve herbicidal activity, offering a new approach to weed control .
Protein Tyrosine Kinase Inhibition
Protein tyrosine kinases (PTKs) are key regulators in signal transduction pathways, and their dysfunction is associated with various diseases, including cancer. Furan-2-yl derivatives have been synthesized and shown to exhibit in vitro PTK inhibitory activity, which could be beneficial in designing new therapeutic agents .
Industrial Applications
In the industrial sector, furan derivatives are utilized in various processes, including the synthesis of polymers and other materials. Their structural reactivity and ability to undergo different chemical reactions make them versatile components in manufacturing .
Environmental Impact
While the direct environmental impact of this specific compound is not well-documented, furan derivatives, in general, are known to be volatile and mildly toxic. Their reactivity and potential toxicity necessitate careful handling and disposal to prevent environmental contamination .
Biotechnological Research
In biotechnology, furan derivatives are explored for their diverse applications, including drug development, material synthesis, and biological studies. Their unique properties can contribute to advancements in biotechnological methods and products.
Mécanisme D'action
Target of Action
A related compound, a resveratrol analogue, has been shown to target the p53–p21cip1/waf1 pathway in human colorectal hct116 cells .
Mode of Action
The related resveratrol analogue induces g2/m cell cycle arrest through the activation of p53–p21cip1/waf1 . This suggests that N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide may interact with its targets to cause cell cycle arrest, leading to changes in cell proliferation.
Biochemical Pathways
The compound may affect the p53–p21CIP1/WAF1 pathway, leading to cell cycle arrest . This pathway is crucial for controlling cell proliferation and preventing the formation of cancer. The compound’s effect on this pathway could lead to downstream effects on cell growth and division.
Result of Action
The compound’s action may result in the arrest of the cell cycle, specifically at the G2/M phase . This could lead to a decrease in cell proliferation, potentially making the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Propriétés
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c24-18(14-7-9-15(10-8-14)19-6-3-11-27-19)13-23-21(25)17-12-16-4-1-2-5-20(16)28-22(17)26/h1-12,18,24H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBZJKJGUYBLEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

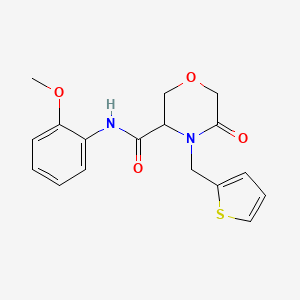
![2-ethyl-1-phenethyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2751522.png)
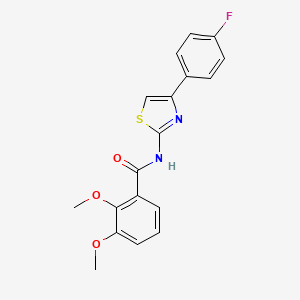

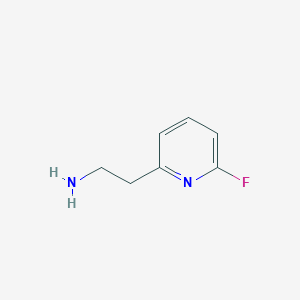
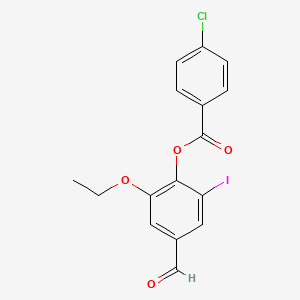
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzenesulfonamide](/img/structure/B2751532.png)
![N-(5-chloropyridin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2751534.png)
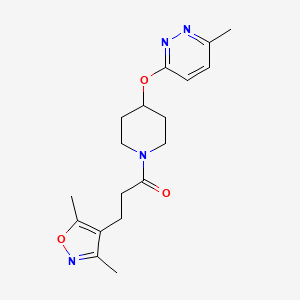

![3-[(4-Chlorophenyl)sulfanylmethyl]-1,4-dihydropyrazol-5-one](/img/structure/B2751537.png)
![N1-[2-Chloro-5-(Trifluoromethyl)Phenyl]-3-Amino-3-Hydroxyiminopropanamide](/img/structure/B2751538.png)

